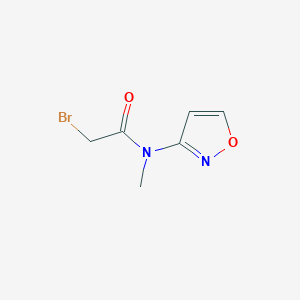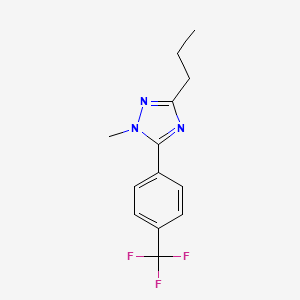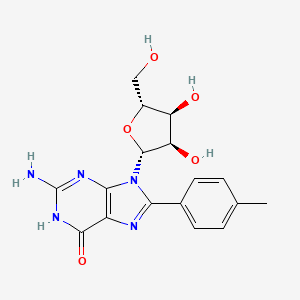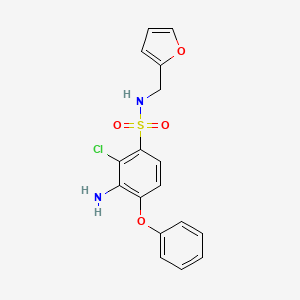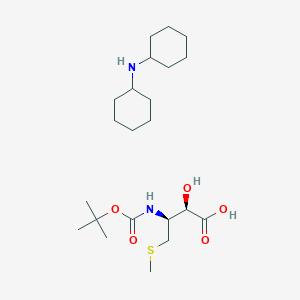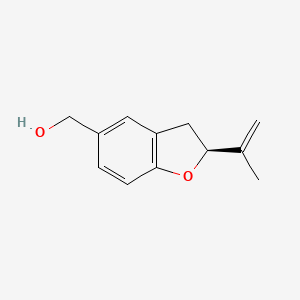
(S)-(2-(Prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(2-(Prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl)methanol is an organic compound that belongs to the class of benzofurans. This compound is characterized by a benzofuran ring system with a methanol group attached to it. The (S)-configuration indicates that the compound has a specific stereochemistry, which can influence its biological activity and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-(Prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl)methanol typically involves several steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Prop-1-en-2-yl Group: This step often involves alkylation reactions where the prop-1-en-2-yl group is introduced to the benzofuran ring.
Attachment of the Methanol Group: This is usually done through hydroxylation reactions where a hydroxyl group is introduced to the benzofuran ring, followed by reduction to form the methanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The benzofuran ring can undergo substitution reactions where different functional groups replace the existing groups on the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated benzofurans, aminated benzofurans.
Wissenschaftliche Forschungsanwendungen
(S)-(2-(Prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-(2-(Prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl)methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(2-(Prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl)methanol: The enantiomer of the compound with different stereochemistry.
2,3-Dihydrobenzofuran-5-ylmethanol: Lacks the prop-1-en-2-yl group.
Benzofuran-5-ylmethanol: Lacks the dihydro structure.
Uniqueness
(S)-(2-(Prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl)methanol is unique due to its specific stereochemistry and the presence of both the prop-1-en-2-yl group and the methanol group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
63587-65-5 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
[(2S)-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl]methanol |
InChI |
InChI=1S/C12H14O2/c1-8(2)12-6-10-5-9(7-13)3-4-11(10)14-12/h3-5,12-13H,1,6-7H2,2H3/t12-/m0/s1 |
InChI-Schlüssel |
MBZDDRANQLUORI-LBPRGKRZSA-N |
Isomerische SMILES |
CC(=C)[C@@H]1CC2=C(O1)C=CC(=C2)CO |
Kanonische SMILES |
CC(=C)C1CC2=C(O1)C=CC(=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethoxy-1-methyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B15211743.png)
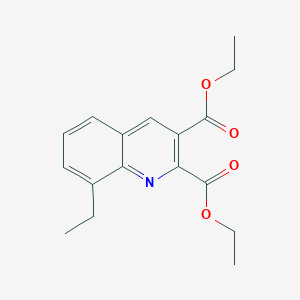
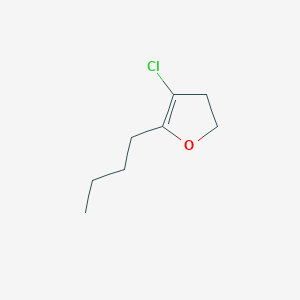
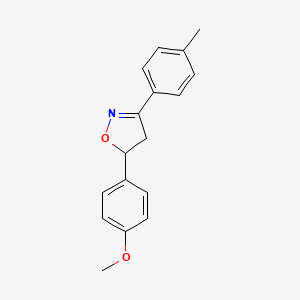
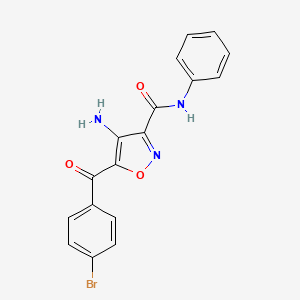
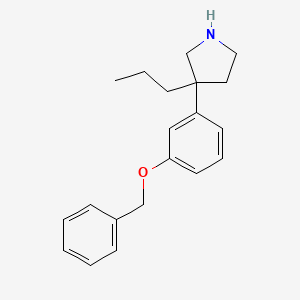
![3'-O-[(2-Nitrophenyl)methyl]adenosine](/img/structure/B15211772.png)
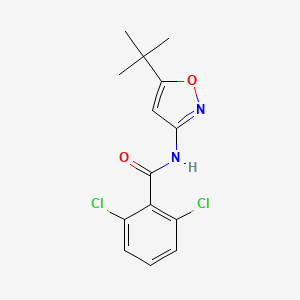
![1-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]ethan-1-one](/img/structure/B15211800.png)
